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Compound of Interest

Compound Name:
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-

propanediol

Cat. No.: B133408 Get Quote

An In-depth Technical Guide to the Molecular Structure of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-
propanediol

Abstract: This document provides a comprehensive technical overview of the molecular

structure, properties, and characterization of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol.
A prochiral amino alcohol, this compound is of significant interest to researchers and drug

development professionals, primarily for its role as a versatile chiral auxiliary in asymmetric

synthesis. This guide summarizes its chemical and physical properties, offers an analysis of its

molecular geometry based on standard bond lengths, details its spectroscopic signature, and

provides representative experimental protocols for its synthesis and characterization. Logical

workflows for its synthesis and structural verification are presented visually using Graphviz

diagrams.

Chemical Identity and Physical Properties
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, also known as L-(+)-threo-2-Amino-1-phenyl-

1,3-propanediol, is a chiral organic compound featuring a phenyl group, a primary amine, and

two hydroxyl groups. The specific (1S,2S) stereochemistry is crucial for its applications in

stereoselective synthesis.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name
(1S,2S)-2-amino-1-phenylpropane-1,3-
diol[1]

Synonym L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol[2]

CAS Number 28143-91-1[2]

Molecular Formula C₉H₁₃NO₂[3]

Molecular Weight 167.21 g/mol [2]

InChI Key JUCGVCVPNPBJIG-IUCAKERBSA-N[2]

| SMILES | N--INVALID-LINK----INVALID-LINK--c1ccccc1[2] |

Table 2: Physical and Chemical Properties

Property Value

Appearance White to light yellow crystalline powder[4]

Melting Point 109-113 °C (lit.)[2][4]

Optical Rotation [α]²⁵/D +37° (c=1 in 1 M HCl)[2]

Assay ≥97%[2]

| Primary Application | Precursor to chiral 2-oxazolines; Chiral auxiliary[4] |

Molecular Structure and Geometry
The molecule possesses two stereocenters at the C1 and C2 positions of the propanediol

backbone, leading to its chirality. The (1S,2S) designation defines the absolute configuration at

these centers. While a definitive crystal structure from single-crystal X-ray diffraction is not

readily available in public databases, a theoretical structure can be analyzed, and its geometric

parameters can be estimated from standard bond lengths and angles for its constituent

functional groups.
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Table 3: Typical Bond Lengths for Constituent Functional Groups

Bond Type Functional Group Context Typical Bond Length (Å)

C-C Phenyl Ring ~1.40

C-C Aliphatic (C1-C2) ~1.54[5]

C-O Benzylic Alcohol (C1-OH) ~1.43

C-O Primary Alcohol (C3-OH) ~1.43

C-N Primary Amine (C2-NH₂) ~1.47

C-H Aromatic ~1.09

C-H Aliphatic ~1.09

O-H Alcohol ~0.96

| N-H | Amine | ~1.01 |

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for confirming the

structure of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol in solution. The expected

chemical shifts are summarized below.

Table 4: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Assignment

7.25 - 7.40 m 5H, Phenyl (C₆H₅)

4.65 d 1H, Benzylic CH (C1-H)

3.60 dd 1H, Methylene CH₂ (C3-Ha)

3.45 dd 1H, Methylene CH₂ (C3-Hb)

3.10 m 1H, Amino CH (C2-H)
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| ~2.50 | br s | 4H, -NH₂ and -OH |

Table 5: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment

142.5 C, Phenyl (ipso-C)

128.4 CH, Phenyl (ortho/meta-C)

127.8 CH, Phenyl (para-C)

126.5 CH, Phenyl (ortho/meta-C)

75.2 CH, Benzylic (C1)

64.8 CH₂, Methylene (C3)

| 58.9 | CH, Amino (C2) |

Experimental Protocols
Representative Synthesis Protocol: Biocatalytic
Approach
This protocol describes a common method for the stereoselective synthesis of (1S,2S)-2-

amino-1-phenyl-1,3-propanediol derivatives using a threonine aldolase enzyme.

Reaction Setup: To a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5)

is added glycine (1.5 equivalents) and benzaldehyde (1.0 equivalent).

Enzyme Addition: A purified L-threonine aldolase is added to the reaction mixture to a final

concentration of 1-2 mg/mL.

Reaction Conditions: The mixture is stirred gently at a controlled temperature, typically

between 25-37 °C, for 24-48 hours. Reaction progress is monitored by Thin Layer

Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Work-up: Upon completion, the enzyme is removed by centrifugation or filtration. The

aqueous solution is then brought to a basic pH (e.g., pH 9-10) with an appropriate base like
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sodium carbonate.

Extraction: The product is extracted from the aqueous phase using an organic solvent such

as ethyl acetate (3 x volume). The combined organic layers are washed with brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the

solvent is removed under reduced pressure. The resulting crude solid is purified by

recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the

pure (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol product.

Protocol for NMR Characterization
Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is

fully dissolved.

Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

The probe should be tuned to the appropriate frequencies for ¹H and ¹³C.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover the range of -1 to 10 ppm.

Use a 30° pulse angle and a relaxation delay of 2 seconds.

Acquire 16-32 scans for a good signal-to-noise ratio.

Process the data with an exponential line broadening of 0.3 Hz.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover 0 to 200 ppm.

Use a 30° pulse angle and a relaxation delay of 2 seconds.
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Acquire 1024 or more scans.

Process the data with an exponential line broadening of 1-2 Hz.

2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C

correlation) spectra to unambiguously assign all proton and carbon signals.

Application and Workflow Visualization
The primary application of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is in asymmetric

synthesis, where it serves as a chiral auxiliary. It is frequently used to prepare chiral 2-

oxazolines from carboxylic acid derivatives, which can then be used to control the

stereochemistry of subsequent reactions, such as alkylations or aldol additions.
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Caption: Logical workflow for the synthesis of the target compound.
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Caption: Workflow for the structural and purity verification of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
molecular structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b133408#1s-2s-2-amino-1-phenyl-1-3-propanediol-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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